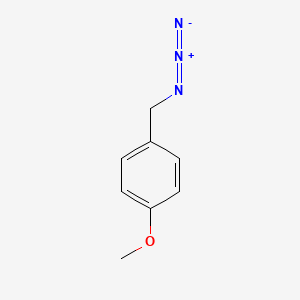
1-(Azidomethyl)-4-methoxybenzene
Übersicht
Beschreibung
“1-(Azidomethyl)-4-methoxybenzene” is an organic compound that contains an azide group (-N3) and a methoxy group (-OCH3) attached to a benzene ring. The azide group is known for its high reactivity, particularly in click chemistry reactions such as the Huisgen 1,3-dipolar cycloaddition . The methoxy group is an electron-donating group, which can influence the reactivity of the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(Azidomethyl)-4-methoxybenzene” would consist of a benzene ring substituted with an azidomethyl group and a methoxy group. The exact geometry and bond lengths would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis
Azides are known to participate in a variety of reactions. One of the most common is the Huisgen 1,3-dipolar cycloaddition, often used in click chemistry . In this reaction, the azide reacts with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Azidomethyl)-4-methoxybenzene” would depend on factors such as its purity and the conditions under which it’s stored. As an organic compound, it’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds
- Application Summary: This compound is used in the synthesis of new triazole-bispidinone scaffolds. These scaffolds play a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .
- Methods of Application: The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides, including 1-(Azidomethyl)-4-methoxybenzene .
- Results or Outcomes: The new class of triazole-bispidines was characterized, and their chelation capabilities were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD). These molecules demonstrated suitability as metal ligands for the catalytic Henry reaction with copper and zinc .
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences
- Application Summary: Organic azides, including 1-(Azidomethyl)-4-methoxybenzene, are used as cross-linkers in material sciences. They are employed in the production of highly energetic materials and in polymer crosslinking .
- Methods of Application: The azide group’s exceptional reactivity makes organic azides versatile in chemistry and material sciences. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
- Results or Outcomes: The use of organic azides in material sciences is based on their propensity to release nitrogen by thermal activation or photolysis. This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .
Synthesis of New 1,2,3-Triazole
- Application Summary: This compound is used in the synthesis of new 1,2,3-triazoles. These triazoles are synthesized from one of 1-(azidomethyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene .
- Methods of Application: The compound is generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl .
- Results or Outcomes: This application has implications for the synthesis of new organic compounds .
Cross-Linkers in Material Sciences
- Application Summary: Organic azides, including 1-(Azidomethyl)-4-methoxybenzene, are used as cross-linkers in material sciences. They are employed in the production of highly energetic materials and in polymer crosslinking .
- Methods of Application: The azide group’s exceptional reactivity makes organic azides versatile in chemistry and material sciences. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
- Results or Outcomes: The use of organic azides in material sciences is based on their propensity to release nitrogen by thermal activation or photolysis. This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .
Synthesis of New 1,2,3-Triazole
- Application Summary: This compound is used in the synthesis of new 1,2,3-triazoles. These triazoles are synthesized from one of 1-(azidomethyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-bromobenzene or 1-(azidomethyl)-4-iodobenzene .
- Methods of Application: The compound is generated in situ from sodium azide and the corresponding benzyl halide, and dipropargyl uracil or dipropargyl .
- Results or Outcomes: This application has implications for the synthesis of new organic compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(azidomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGGJYLHBHSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448727 | |
| Record name | 1-(azidomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-methoxybenzene | |
CAS RN |
70978-37-9 | |
| Record name | 1-(azidomethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

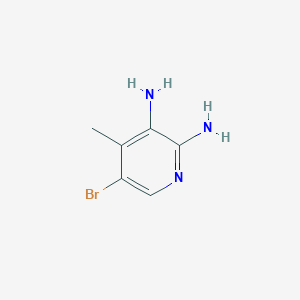

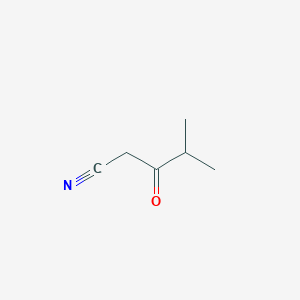
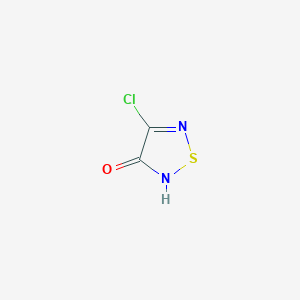
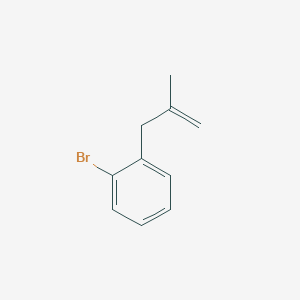

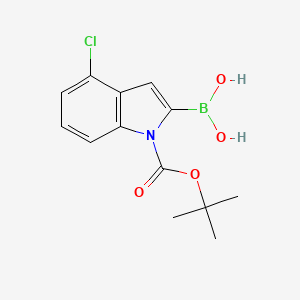
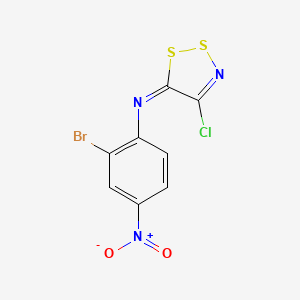
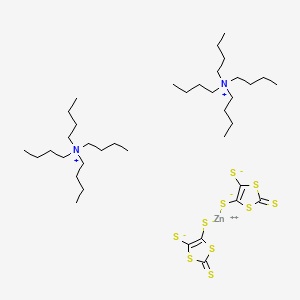
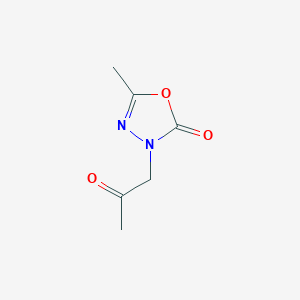
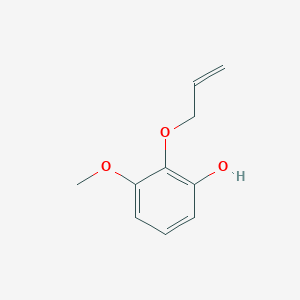
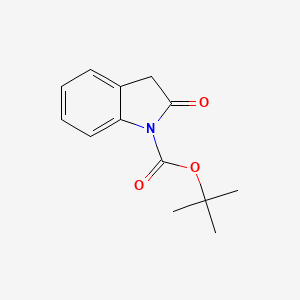
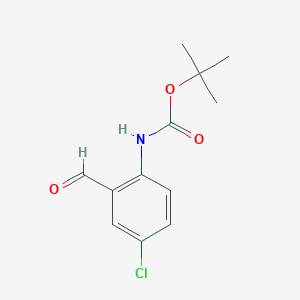
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)